3-Amino-2,6-dichloro-4-methylbenzoic acid
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Overview
Description
3-Amino-2,6-dichloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is characterized by the presence of amino, dichloro, and methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-dichloro-4-methylbenzoic acid typically involves the chlorination of 4-methylbenzoic acid followed by amination. One common method is the Sandmeyer reaction, where 2-amino-6-chlorotoluene undergoes chlorination and subsequent desulfonylation . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by catalytic amination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-dichloro-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3-Amino-2,6-dichloro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-2,6-dichloro-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The amino and dichloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzoic acid: Similar in structure but lacks the dichloro groups, which can affect its reactivity and applications.
2-Amino-6-methylbenzoic acid: Another similar compound with different positioning of the amino and methyl groups, leading to distinct chemical properties.
Uniqueness
3-Amino-2,6-dichloro-4-methylbenzoic acid is unique due to the presence of both dichloro and amino groups, which confer specific reactivity and potential for diverse applications. The dichloro groups enhance its electrophilic character, making it suitable for various substitution reactions, while the amino group allows for interactions with biological targets.
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
3-amino-2,6-dichloro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c1-3-2-4(9)5(8(12)13)6(10)7(3)11/h2H,11H2,1H3,(H,12,13) |
InChI Key |
HTOKRBFEYOKEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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